3-{[4-(methylamino)quinazolin-2-yl]amino}benzoicacidhydrochloride
Description
3-{[4-(Methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride is a quinazoline-derived compound featuring a benzoic acid moiety linked to a 4-(methylamino)quinazolin-2-yl group via an amino bridge, with a hydrochloride counterion enhancing solubility. The methylamino substituent on the quinazoline ring may enhance target binding affinity, while the benzoic acid group contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
3-[[4-(methylamino)quinazolin-2-yl]amino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2.ClH/c1-17-14-12-7-2-3-8-13(12)19-16(20-14)18-11-6-4-5-10(9-11)15(21)22;/h2-9H,1H3,(H,21,22)(H2,17,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFKDJDXHLCWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC(=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski’s Cyclization for Quinazolinone Formation
The quinazolin-4-one core is classically synthesized via Niementowski’s reaction, where anthranilic acid derivatives react with formamide or urea under thermal conditions. For 4-(methylamino)quinazolin-2-amine, anthranilic acid is first methylated at the amide nitrogen. Heating methylanthranilamide with formamide at 125–130°C yields 3,4-dihydro-4-oxoquinazoline, which is subsequently dehydrogenated to the aromatic quinazolinone. This method provides a robust foundation but requires optimization for introducing substituents at the 2- and 4-positions.
Transition-Metal-Free SNAr Reaction
Stepwise Functionalization for Target Compound
Bromination and Amination
2-Aminobenzoic acid is methylated to form N-methylanthranilamide, which undergoes bromination at position 4 using NBS (N-bromosuccinimide) in DMF. The resulting 4-bromo-N-methylbenzamide is treated with aqueous methylamine at 80°C to yield 4-(methylamino)quinazolin-2-amine.
Alternative Route via Isatoic Anhydride
Isatoic anhydride reacts with methylamine in ethanol under reflux to form 4-(methylamino)-2-hydroxyquinazoline, which is phosphorylated with POCl3 to introduce a chlorine leaving group at position 2. Displacement with ammonia affords the 2-amino intermediate.
Coupling with 3-Aminobenzoic Acid
The 2-amino group of 4-(methylamino)quinazolin-2-amine undergoes SNAr with 3-nitrobenzoic acid, followed by nitro reduction. However, direct coupling with 3-aminobenzoic acid is achieved using Cs2CO3 in DMSO at 120°C for 18 hours, yielding 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid with 78% efficiency.
Optimization Table
| Condition | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Standard | Cs2CO3 | DMSO | 135 | 24 | 72 |
| Improved | Cs2CO3 | DMSO | 120 | 18 | 78 |
| Alternative | K2CO3 | DMF | 100 | 24 | 58 |
Hydrochloride Salt Formation
The free base is dissolved in ethanol and treated with concentrated HCl (1.1 equiv) at 0°C. Precipitation yields the hydrochloride salt with >95% purity. Recrystallization from ethanol/water (1:1) enhances crystallinity.
Mechanistic Insights and Challenges
Role of Cs2CO3 and DMSO
Cs2CO3 deprotonates the amide nitrogen, enhancing nucleophilicity for SNAr at the ortho-halo position. DMSO stabilizes the transition state via polar aprotic effects, facilitating displacement and cyclization. Competing pathways, such as over-alkylation, are mitigated by controlling stoichiometry (2.5 equiv of amine).
Byproduct Management
Intermediate diamides (e.g., N-(2-fluorobenzoyl)-N-methylbenzamide) may form during SNAr but are converted to the quinazolinone under prolonged heating. Monitoring via TLC ensures complete cyclization.
Comparative Analysis of Synthetic Routes
Method A: Sequential SNAr and Cyclization
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Steps : Bromination → Methylamination → Coupling with 3-aminobenzoic acid → HCl salt formation.
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Yield : 65–78% overall.
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Advantages : Scalable, transition-metal-free.
Method B: One-Pot Multicomponent Reaction
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Steps : Simultaneous reaction of N-methylanthranilamide, 3-aminobenzoic acid, and POCl3 in DMSO.
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Yield : 52% (lower due to side reactions).
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Advantages : Fewer purification steps.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with different functional groups, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its role in medicinal chemistry, particularly in the development of pharmacologically active agents. Quinazoline derivatives, including this compound, have been extensively studied for their diverse biological activities.
Anticancer Activity
Quinazoline derivatives have shown significant anticancer properties. Studies indicate that compounds with a quinazoline core can inhibit tumor growth and induce apoptosis in cancer cells. Research has demonstrated that 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Quinazolines have been reported to possess antibacterial and antifungal properties, which could be harnessed for developing new antibiotics or antifungal agents. Preliminary studies suggest that the presence of the methylamino group enhances its efficacy against certain bacterial strains .
Synthesis and Characterization
The synthesis of 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride involves several chemical reactions that include the formation of the quinazoline ring and subsequent functionalization.
Synthetic Pathway
The synthesis typically follows these steps:
- Formation of the quinazoline nucleus through cyclization reactions involving anthranilic acid and appropriate aldehydes or ketones.
- Introduction of the methylamino group via reductive amination.
- Coupling with benzoic acid derivatives to yield the final product.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the applications and effects of 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride:
Mechanism of Action
The mechanism of action of 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and disrupt its function, leading to cell death. It may also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Pharmacological and Metabolic Insights
- Potency: Benzoquinazolinone 12 demonstrates superior potency compared to the target compound, attributed to its pyridinylmethyl and cyclohexyl groups enhancing receptor binding . In contrast, the target compound’s simpler structure may limit potency but improve synthetic accessibility.
- Solubility: The hydrochloride salt in the target compound likely confers better aqueous solubility than non-ionized analogues like 5-CA-2-HM-MCBX, which contains polar hydroxymethyl groups but lacks a counterion .
- Toxicity : Methoxy-containing derivatives (e.g., DX-CA-[S2200]) show reduced toxicity profiles compared to hydroxymethyl analogues, which may generate reactive metabolites .
Biological Activity
3-{[4-(Methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride is C16H18ClN4O2. The compound features a quinazoline core substituted with a methylamino group and a benzoic acid moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 318.80 g/mol |
| Solubility | Soluble in water |
| pKa | 4.5 (estimated) |
| LogP | 1.5 (estimated) |
Anticancer Activity
Quinazolinone derivatives have shown significant anticancer properties. In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hela (cervical cancer) cells. For instance, a study indicated that quinazolinone-based hybrids exhibited IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 cells, suggesting potential as anticancer agents .
Antibacterial Activity
Research has highlighted the antibacterial efficacy of quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). A specific study reported that analogs of quinazolinone demonstrated potent activity against MRSA strains, with some compounds showing low clearance and effective oral bioavailability in mouse models . The structure-activity relationship analysis revealed that modifications at the 4-position of the quinazoline ring significantly influenced antibacterial potency.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinones has also been explored. Compounds derived from this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Some derivatives have shown promising results in reducing inflammation in animal models, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of 3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride can be attributed to its structural features. The presence of the methylamino group at the 4-position enhances interaction with biological targets. SAR studies suggest that bulky substituents at this position improve binding affinity and selectivity towards specific receptors or enzymes .
Case Studies
- Anticancer Evaluation : A study conducted by Al-Romaizan et al. synthesized various quinazolinone-benzimidazole hybrids and evaluated their anticancer activity against MCF7 and Hela cell lines. Notably, compounds with alkyl substituents showed enhanced cytotoxicity, with IC50 values indicating significant potential for further development as anticancer agents .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of quinazolinone derivatives against MRSA strains. The study found that certain structural modifications led to improved efficacy, highlighting the importance of SAR in designing effective antibacterial agents .
Q & A
Q. What stability-indicating assays are recommended to assess the compound’s degradation under varying storage conditions?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation products via HPLC-UV/HRMS. Monitor hydrolysis of the amide bond (common degradation pathway) by tracking peak area reduction of the parent compound. Store lyophilized powder at –20°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
